molecular formula C13H13N5O2 B11488128 N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide

N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide

Cat. No.: B11488128
M. Wt: 271.27 g/mol
InChI Key: KSYPNTQQWJUKCB-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a carboxamide group and a 4-methylphenyl substituent.

Preparation Methods

The synthesis of N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar compounds to N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE include:

N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique structure and specific biological activities, making it a valuable compound in medicinal and biological research.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

N-(4-methylphenyl)-7-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide

InChI

InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)15-12(20)10-6-11(19)16-13-17-14-7-18(10)13/h2-5,7,10H,6H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

KSYPNTQQWJUKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NN=CN23

Origin of Product

United States

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